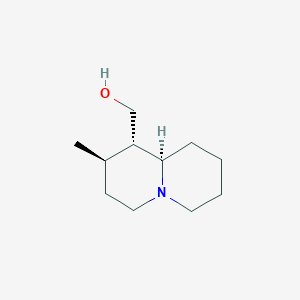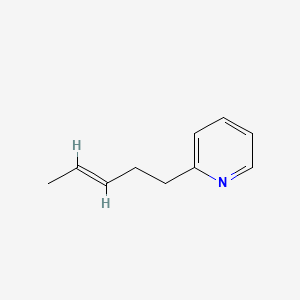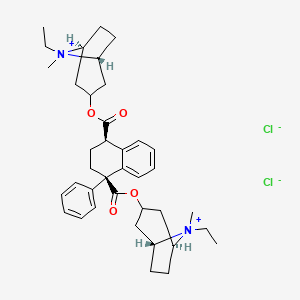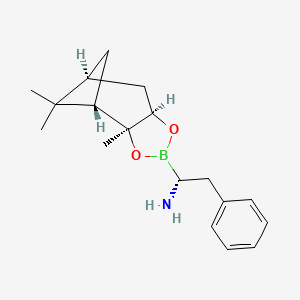
Benzoyl chloride, 4-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzoyl chloride, 4-(4-morpholinyl)-” is a chemical compound with the molecular formula C11H13Cl2NO2. It is a derivative of benzoyl chloride, which is an organochlorine compound with the formula C7H5ClO . Benzoyl chloride is a colorless, fuming liquid with an irritating odor, and consists of a benzene ring (C6H6) with an acyl chloride (−C(=O)Cl) substituent .
Synthesis Analysis
The synthesis of benzoyl chloride derivatives often involves reactions with other compounds. For example, benzoyl chloride can be produced from benzotrichloride using either water or benzoic acid . In another study, a family of morpholinyl-bearing arylsquaramides was synthesized as small-molecule lysosomal pH modulators . These compounds were able to efficiently facilitate the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes .Chemical Reactions Analysis
Benzoyl chloride, the parent compound of “Benzoyl chloride, 4-(4-morpholinyl)-”, reacts with water to produce hydrochloric acid and benzoic acid . It is a typical acyl chloride and reacts with alcohols to give the corresponding esters .Applications De Recherche Scientifique
Synthesis of Novel Compounds
“Benzoyl chloride, 4-(4-morpholinyl)-” is used in the synthesis of novel compounds. For instance, it is used in the design and synthesis of compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Antimicrobial Applications
The synthesized compounds from “Benzoyl chloride, 4-(4-morpholinyl)-” have shown promising antimicrobial activity against bacterial and fungal strains . They have potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Applications
The compounds synthesized from “Benzoyl chloride, 4-(4-morpholinyl)-” have also been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . This suggests potential applications in combating oxidative stress-related diseases.
Synthesis of Polymeric Compounds
“Benzoyl chloride, 4-(4-morpholinyl)-” is used in the synthesis of polymeric compounds. For example, it is used in the synthesis of aromatic polyamide by low-temperature poly-condensation reaction .
Fluorescence Applications
The polymeric compounds synthesized from “Benzoyl chloride, 4-(4-morpholinyl)-” emit strong blue fluorescence . This suggests potential applications in the development of fluorescent materials.
Thermal Stability Applications
The polymeric compounds synthesized from “Benzoyl chloride, 4-(4-morpholinyl)-” have good thermal stability . This makes them suitable for applications that require materials with high thermal resistance.
Safety And Hazards
While specific safety and hazard information for “Benzoyl chloride, 4-(4-morpholinyl)-” is not available, benzoyl chloride, a related compound, is known to be harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic if inhaled .
Orientations Futures
Propriétés
IUPAC Name |
4-morpholin-4-ylbenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-11(14)9-1-3-10(4-2-9)13-5-7-15-8-6-13/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRFXSATEZBGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl chloride, 4-(4-morpholinyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)
![Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B1143080.png)

